molecular formula C17H18F2N4OS B2392616 5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-79-0

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2392616
CAS No.: 869342-79-0
M. Wt: 364.41
InChI Key: VBQBWESYIWTROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for research applications. Its structure incorporates a fused thiazolotriazole core, a motif recognized in scientific literature for its diverse biological properties . The molecular architecture, which includes a 3,4-difluorophenyl group and a piperidine moiety, is strategically designed to enhance binding affinity and selectivity in biological systems. Compounds featuring the 1,2,4-triazole scaffold have been extensively investigated and demonstrated significant fungicidal activity against a range of phytopathogenic fungi in vitro studies . This suggests potential applications for this chemical entity in the development of new agrochemical agents. Furthermore, structurally related N-aryl-1,2,4-triazoles are known to exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antibacterial, and antiviral effects, making them valuable scaffolds in medicinal chemistry research . The presence of the thiazolo[3,2-b][1,2,4]triazole system, similar to those found in other specialized chemicals, indicates potential for unique interactions in biological systems . Researchers can utilize this compound as a key intermediate or a lead structure for synthesizing new derivatives, or as a probe for studying enzyme interactions and signal transduction pathways. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4OS/c1-10-20-17-23(21-10)16(24)15(25-17)14(22-7-3-2-4-8-22)11-5-6-12(18)13(19)9-11/h5-6,9,14,24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQBWESYIWTROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various therapeutic areas.

Synthesis

The synthesis of the compound involves several steps, including the reaction of 3,4-difluorobenzaldehyde with piperidine derivatives and thiazole intermediates. The synthetic procedures have been documented in detail in various studies, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a study evaluating various derivatives demonstrated selective cytotoxicity against human tumor cell lines, particularly in leukemia models. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through pathways associated with cell cycle regulation and apoptosis signaling .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Derivatives of thiazole and triazole structures have shown promising antibacterial and antifungal activities against a range of pathogens. The presence of the difluorophenyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial in treating chronic inflammatory diseases .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxic against leukemia cells
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of cytokines

Case Studies

  • Cytotoxicity in Leukemia Models : A study assessed the cytotoxic effects of related compounds on a panel of 54 human tumor cell lines. Results indicated that certain derivatives exhibited significant selective toxicity towards leukemia cells compared to standard chemotherapeutics like melphalan .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives similar to the target compound. The study found that these compounds had notable activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory potential revealed that compounds with thiazole and triazole moieties could effectively reduce inflammation markers in vitro and in vivo models .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with thiazole and triazole rings exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of thiazoles possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The incorporation of the piperidinyl group is believed to enhance these effects by improving solubility and bioavailability .

Anticancer Activity

Recent investigations into the anticancer potential of similar compounds have yielded promising results. For example, derivatives that include thiazole structures have been tested against cancer cell lines such as glioblastoma and have shown cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective anticancer therapies .

Antidiabetic Effects

In addition to antimicrobial and anticancer properties, some studies have explored the antidiabetic potential of related thiazole derivatives. Research on structurally similar compounds has demonstrated their ability to lower blood glucose levels in diabetic models, suggesting that the compound may also possess this beneficial effect .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated various thiazole derivatives for their antimicrobial activity. Among the tested compounds, those with structural similarities to 5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the side chains could enhance activity against specific strains .

Case Study 2: Cytotoxicity in Cancer Research

In an investigation focusing on novel triazole derivatives, one study assessed their cytotoxic effects on glioblastoma cell lines. The results indicated that certain modifications led to increased apoptosis rates among cancer cells. This suggests that compounds like this compound could be explored further for their potential in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, and physicochemical properties. Data are derived from and :

Compound ID/Ref. Substituents at Position 5 Yield (%) Melting Point (°C) Key Analytical Data (NMR, LCMS)
Target Compound (3,4-Difluorophenyl)(piperidin-1-yl)methyl N/A N/A Not reported in evidence
5f (4-Chlorophenyl)aminomethylene 64 >280 1H-NMR (δ 7.5–8.1 ppm, aromatic), LCMS: [M+H]+ 349
5g (Furan-2-ylmethyl)aminomethylene 71 176–178 1H-NMR (δ 6.3–7.4 ppm, furan), LCMS: [M+H]+ 323
6b Piperidin-1-ylmethylene 61 239–241 13C-NMR (δ 25–50 ppm, piperidine), LCMS: [M+H]+ 305
Ev4 Compound 4-(3-Chlorophenyl)piperazinyl N/A N/A ChemSpider ID: 869344-07-0; Mol. Wt.: 553.06

Key Observations:

Substituent Effects on Yield and Stability: Chlorophenyl (5f) and furan (5g) substituents result in moderate-to-high yields (54–71%), while bulkier groups (e.g., piperidine in 6b) reduce yields slightly (61%) . The target compound’s 3,4-difluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, as fluorine atoms often reduce oxidative degradation .

Melting Points and Solubility: Higher melting points (>250°C) correlate with rigid aromatic substituents (e.g., 5f), whereas aliphatic groups (e.g., piperidine in 6b) lower melting points . The hydroxyl group at position 6 likely improves aqueous solubility compared to non-hydroxylated analogs.

The 3,4-difluorophenyl group in the target compound may enhance binding to enzymes like 14-α-demethylase (as seen in ’s antifungal studies) .

Q & A

Q. What are the standard synthetic protocols for this compound, and what are the critical reaction parameters?

The synthesis involves multi-step reactions to construct the thiazolo-triazole core, followed by functionalization with fluorophenyl and piperidine groups. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
  • Triazole fusion : Use of hydrazine derivatives for triazole ring closure, requiring precise pH control (pH 6–7) to avoid side products .
  • Mannich reaction : Introduction of the piperidine and difluorophenyl groups via nucleophilic substitution, optimized at 60–80°C in DMF .
    Critical parameters include temperature control (±2°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is structural confirmation performed for this compound?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing thiazole vs. triazole proton environments) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z 435.12 for C20_{20}H19_{19}F2_2N5_5OS) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the piperidine-methylthiazole junction .

Q. What preliminary biological assays are recommended for initial screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Antimicrobial activity : Kirby-Bauer disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cytochrome P450 enzymes, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time by 30–50% (e.g., 20 minutes vs. 6 hours for triazole cyclization) with comparable yields (85–90%) .
  • Solvent-free conditions : Eliminates DMF-induced side reactions, improving purity from 85% to 95% .
  • Catalyst screening : Pd/C or zeolites enhance Mannich reaction efficiency, achieving >90% conversion .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Re-evaluate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
  • Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to discrepancies in antimicrobial vs. anticancer activity .
  • Structural analogs : Synthesize derivatives with modified fluorophenyl or piperidine groups to isolate pharmacophores responsible for specific activities .

Q. How does stereochemistry at the piperidine-thiazole junction affect bioactivity?

  • Chiral HPLC separation : Isolate enantiomers and test against biological targets. Studies on analogs show a 5–10x potency difference between (R)- and (S)-configurations .
  • Molecular docking : Simulations with 14-α-demethylase (PDB: 3LD6) reveal preferential binding of the (R)-enantiomer to the hydrophobic active site .

Q. What computational methods predict structure-activity relationships (SAR)?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antimicrobial IC50_{50} values (R2^2 > 0.85) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions guiding derivatization (e.g., fluorophenyl para-substitution enhances electron withdrawal) .

Methodological Notes for Data Contradictions

  • Synthetic reproducibility : Cross-validate protocols using inert atmosphere (N2_2) to prevent oxidation of thiol intermediates, a common source of yield variability .
  • Biological assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to mitigate false negatives from compound interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.